molecular formula C11H9NO4S B13167996 3-Sulfamoylnaphthalene-1-carboxylic acid

3-Sulfamoylnaphthalene-1-carboxylic acid

Cat. No.: B13167996
M. Wt: 251.26 g/mol
InChI Key: JHRGKCJDOKGBAL-UHFFFAOYSA-N
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Description

3-Sulfamoylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H9NO4S It is a derivative of naphthalene, characterized by the presence of a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfamoylnaphthalene-1-carboxylic acid typically involves the introduction of the sulfamoyl and carboxylic acid groups onto the naphthalene ring. One common method is the sulfonation of naphthalene followed by the introduction of the carboxylic acid group through various chemical reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Sulfamoylnaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.

    Substitution: The sulfamoyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-Sulfamoylnaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Sulfamoylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonic acid: Similar in structure but lacks the carboxylic acid group.

    Naphthalene-2-carboxylic acid: Similar in structure but lacks the sulfamoyl group.

    Sulfanilic acid: Contains a sulfonic acid group and an amino group, but not a naphthalene ring.

Uniqueness

3-Sulfamoylnaphthalene-1-carboxylic acid is unique due to the presence of both the sulfamoyl and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

3-sulfamoylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H9NO4S/c12-17(15,16)8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14)(H2,12,15,16)

InChI Key

JHRGKCJDOKGBAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)S(=O)(=O)N

Origin of Product

United States

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